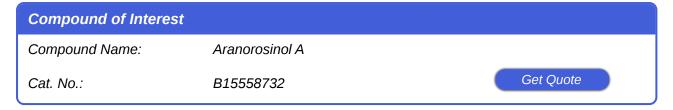


In-Depth Technical Guide to the Spectroscopic Data of Aranorosinol A

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Aranorosinol A**, a bioactive natural product isolated from the fungal strain Pseudoarachniotus roseus. The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for the identification, characterization, and further development of **Aranorosinol A** and its analogs.

Core Spectroscopic Data

The structural elucidation of **Aranorosinol A** has been accomplished through extensive spectroscopic analysis. The key data from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are summarized below.

Nuclear Magnetic Resonance (NMR) Data

The NMR spectra of **Aranorosinol A** were recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signal.

Table 1: ¹H NMR Spectroscopic Data for **Aranorosinol A** (in CDCl₃)



| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|----------|----------------------------|--------------|------------------------------|
| 3 | 3.25 | d | 3.5 |
| 4 | 3.50 | d | 3.5 |
| 6 | 3.85 | d | 4.0 |
| 7 | 3.60 | d | 4.0 |
| 8 | 4.20 | m | |
| 10a | 2.85 | dd | 15.0, 5.0 |
| 10b | 2.75 | dd | 15.0, 7.5 |
| 11 | 2.20 | S | |
| 2' | 5.60 | dt | 15.5, 6.5 |
| 3' | 5.80 | dd | 15.5, 7.0 |
| 4' | 2.30 | m | |
| 5' | 1.40 | m | _ |
| 6' | 0.90 | t | 7.5 |
| 4'-Me | 1.05 | d | 7.0 |

Table 2: ¹³C NMR Spectroscopic Data for **Aranorosinol A** (in CDCl₃)



| Position | Chemical Shift (δ, ppm) | |
|----------|-------------------------|--|
| 1 | 171.5 | |
| 3 | 58.0 | |
| 4 | 59.5 | |
| 5 | 85.0 | |
| 6 | 60.5 | |
| 7 | 61.0 | |
| 8 | 70.0 | |
| 9 | 45.0 | |
| 10 | 48.0 | |
| 11 | 30.5 | |
| 1' | 208.0 | |
| 2' | 125.0 | |
| 3' | 135.0 | |
| 4' | 35.0 | |
| 5' | 25.0 | |
| 6' | 14.0 | |
| 4'-Me | 20.0 | |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was employed to determine the exact mass and molecular formula of **Aranorosinol A**.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Aranorosinol A



| lon | Calculated m/z | Found m/z |
|---------|----------------|-----------|
| [M+Na]+ | 347.1834 | 347.1832 |

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of Aranorosinol A was dissolved in deuterated chloroform (CDCl₃, 99.8% D).
- Instrumentation: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer.
- ¹H NMR Parameters:

Frequency: 500 MHz

Solvent: CDCl₃

Temperature: 298 K

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 8278 Hz

¹³C NMR Parameters:

Frequency: 125 MHz

Solvent: CDCl₃



Temperature: 298 K

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 29762 Hz

Data Processing: The acquired free induction decays (FIDs) were processed using
MestReNova software. The FIDs were Fourier transformed after applying an exponential
window function with a line broadening factor of 0.3 Hz for ¹H NMR and 1.0 Hz for ¹³C NMR.
Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC =
77.16 ppm).

High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: A dilute solution of **Aranorosinol A** was prepared in methanol.
- Instrumentation: HRMS data were obtained using a Thermo Scientific Q Exactive Orbitrap mass spectrometer.
- Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

Mass Analyzer: Orbitrap

Scan Range: m/z 100-1000

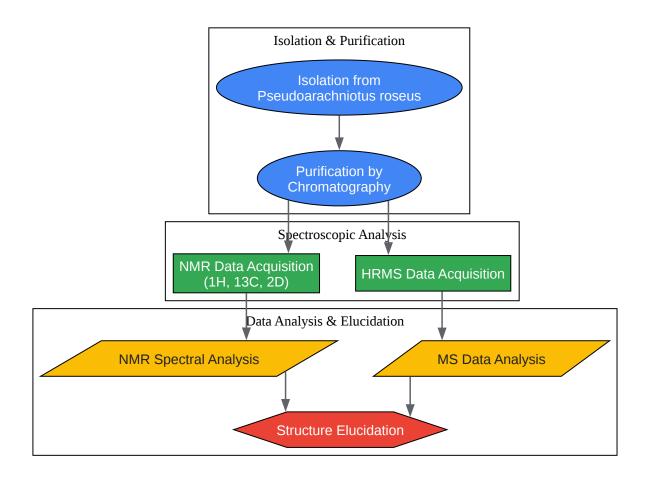
Resolution: 140,000

 Data Analysis: The elemental composition was determined from the measured exact mass using the Xcalibur software.

Visualization of the Characterization Workflow

The logical workflow for the spectroscopic characterization of **Aranorosinol A** is depicted in the following diagram.





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Caption: Workflow for **Aranorosinol A** characterization.

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Email: info@benchchem.com